molecular formula C9H18N2S B6148792 cyclooctylthiourea CAS No. 128169-48-2

cyclooctylthiourea

Cat. No.: B6148792
CAS No.: 128169-48-2
M. Wt: 186.3
InChI Key:
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Description

Cyclooctylthiourea is an organosulfur compound with the chemical formula C₉H₁₈N₂S. It belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom, with two nitrogen atoms attached to the carbon. This compound is notable for its unique cyclooctyl group, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylthiourea can be synthesized through the reaction of cyclooctylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

  • Cyclooctylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Carbon disulfide is added to the solution, followed by the addition of a base, such as sodium hydroxide or potassium hydroxide.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.
  • The product is then isolated by filtration, washed with cold solvent, and dried under vacuum.

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylthiourea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclooctylisothiocyanate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield cyclooctylamine and hydrogen sulfide when treated with reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Cyclooctylisothiocyanate

    Reduction: Cyclooctylamine and hydrogen sulfide

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

Cyclooctylthiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, such as corrosion inhibitors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclooctylthiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This enables it to interact with various biological targets, such as enzymes and receptors. The sulfur atom in the thiourea group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, this compound can disrupt cellular processes by binding to DNA and interfering with replication and transcription.

Comparison with Similar Compounds

Cyclooctylthiourea can be compared with other thiourea derivatives, such as phenylthiourea and methylthiourea. While all these compounds share the thiourea functional group, the presence of different substituents imparts unique properties to each compound. For example:

    Phenylthiourea: Contains a phenyl group, making it more hydrophobic and enhancing its ability to interact with aromatic systems.

    Methylthiourea: Contains a methyl group, making it more soluble in water and less sterically hindered compared to this compound.

This compound is unique due to its cyclooctyl group, which provides a balance of hydrophobicity and steric bulk, making it suitable for specific applications where other thiourea derivatives may not be as effective.

Properties

CAS No.

128169-48-2

Molecular Formula

C9H18N2S

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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